H-Tyr-beta-ala-OH
CAS No.:
Cat. No.: VC18444645
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O4 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1 |
| Standard InChI Key | CMAQTHNYOAJTHQ-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O |
Introduction
Chemical Identity and Structural Characteristics
H-Tyr-β-Ala-OH is a dipeptide composed of L-tyrosine linked via an amide bond to β-alanine, a non-proteinogenic amino acid. Unlike conventional α-amino acids, β-alanine features a methylene group between the amino and carboxyl groups, conferring unique conformational flexibility. The tyrosine moiety contributes a phenolic hydroxyl group, enabling participation in hydrogen bonding and redox reactions.
Molecular and Crystallographic Data
The compound’s molecular structure has been resolved through crystallographic studies, revealing a planar amide linkage and a staggered side-chain arrangement. Key bond lengths include (1.23 Å) and (1.01 Å), consistent with peptide backbone geometry . The iodine-compatible mutant tyrosyl-tRNA synthetase (TyrRS) studies, though focused on 3-iodo-L-tyrosine, provide indirect insights into aromatic side-chain interactions in similar peptides .
Synonyms and Registry Information
H-Tyr-β-Ala-OH is interchangeably termed:
Its inclusion in PubChem (CID 54430084) and ChemicalBook (CB5677645) databases confirms its established role in chemical research .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
H-Tyr-β-Ala-OH is typically synthesized via SPPS, employing Fmoc- or Boc-protected amino acids. The β-alanine residue’s non-standard backbone necessitates orthogonal protection strategies to prevent diketopiperazine formation. Coupling reagents such as HBTU or DCC facilitate amide bond formation, with yields exceeding 75% under optimized conditions .
Physicochemical Properties
Thermal and Solubility Profiles
H-Tyr-β-Ala-OH exhibits a predicted boiling point of and a density of . The compound is sparingly soluble in water (2.1 mg/mL at 25°C) but readily dissolves in polar aprotic solvents like DMSO or DMF.
Acid-Base Behavior
The pKa values of ionizable groups are critical for its reactivity:
Biological and Metabolic Significance
Role as a Metabolite
H-Tyr-β-Ala-OH has been identified as a minor metabolite in Aeromonas veronii and Brassica napus, suggesting involvement in nitrogen recycling or stress response pathways . Its detection in microbial systems highlights potential applications in biodegradation studies.
Applications in Research and Industry
Peptide-Based Therapeutics
The β-alanine moiety enhances metabolic stability compared to α-linked peptides, making H-Tyr-β-Ala-OH a candidate for protease-resistant drug designs. Preliminary studies suggest utility in:
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Antioxidant formulations: Tyrosine’s phenolic group scavenges free radicals.
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Neuromodulators: β-Alanine derivatives influence glycine and GABA receptor activity .
Material Science
Self-assembling peptides incorporating H-Tyr-β-Ala-OH form hydrogels with tunable mechanical properties. The tyrosine aromatic ring facilitates π-π stacking, critical for nanostructure formation .
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